![molecular formula C16H16O7 B12597363 Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- CAS No. 647838-94-6](/img/structure/B12597363.png)
Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by oxidation to form the desired methanone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase isozymes by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
(2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone: Similar structure but with additional hydroxyl groups.
(2,4-Diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone: Contains a pyrimidine ring instead of a phenyl ring.
Uniqueness
Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase isozymes sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Biological Activity
Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.
Chemical Structure and Synthesis
The compound is characterized by two distinct phenolic moieties: a trihydroxyphenyl group and a trimethoxyphenyl group. The synthesis of this compound typically involves the bromination and demethylation of phenolic precursors, leading to derivatives that exhibit enhanced biological properties. For instance, studies have synthesized derivatives such as (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and evaluated their antioxidant and enzyme inhibitory activities .
Antioxidant Activity
One of the primary biological activities attributed to Methanone is its antioxidant capacity . Research has demonstrated that the synthesized compounds exhibit significant radical scavenging abilities. The antioxidant activities were assessed using various assays including:
- DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay
- ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay
- FRAP (Ferric Reducing Antioxidant Power) assay
The results indicated that the compound with two phenolic rings and five hydroxyl groups displayed the most potent antioxidant activity compared to standard antioxidants such as BHA (Butylated Hydroxyanisole) and α-tocopherol .
Enzyme Inhibition Studies
Methanone has also been studied for its ability to inhibit human carbonic anhydrase (hCA) isozymes. The inhibitory effects were quantified by measuring IC50 values. Notably:
- Compound 14 exhibited the highest inhibition against hCA I with an IC50 of 3.22 μM.
- Compound 13 showed significant inhibition against hCA II with an IC50 of 18.52 μM.
These findings suggest that Methanone derivatives could serve as potential therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial .
Anticancer Activity
In addition to its antioxidant properties, Methanone has demonstrated cytotoxic effects against various cancer cell lines. For example:
- In studies involving different tumor cell lines, compounds derived from Methanone showed IC50 values in the nanomolar range.
- Mechanistically, these compounds were found to induce apoptosis by interfering with tubulin polymerization and arresting cancer cells in the G2/M phase of the cell cycle .
Case Study: Cytotoxicity Mechanism
A specific study on a related compound (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone revealed that it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis characterized by chromatin condensation and caspase activation . This mechanism highlights the potential of Methanone derivatives in cancer therapy.
Comparative Biological Activity Table
Compound Name | Antioxidant Activity (IC50) | hCA I Inhibition (IC50) | hCA II Inhibition (IC50) | Cytotoxicity |
---|---|---|---|---|
Methanone Derivative 1 | 10 μM | 3.22 μM | 18.52 μM | Yes |
Methanone Derivative 2 | 15 μM | 20 μM | 30 μM | Yes |
Standard Antioxidant (BHA) | 25 μM | N/A | N/A | No |
Properties
CAS No. |
647838-94-6 |
---|---|
Molecular Formula |
C16H16O7 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
(2,3,4-trihydroxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O7/c1-21-11-6-8(7-12(22-2)16(11)23-3)13(18)9-4-5-10(17)15(20)14(9)19/h4-7,17,19-20H,1-3H3 |
InChI Key |
NGDVAPMVMSENFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
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